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Compound of Interest

Compound Name: Frax486

Cat. No.: B15605124 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of Frax486's kinase specificity against other relevant inhibitors, supported by

experimental data. Frax486 is a potent, ATP-competitive inhibitor of p21-activated kinases

(PAKs), demonstrating significant selectivity for Group I PAKs (PAK1, PAK2, and PAK3) over

Group II PAKs.

Kinase Inhibition Profile of Frax486
Frax486 has been characterized as a highly selective inhibitor of Group I PAKs.[1] In vitro

biochemical assays have demonstrated its nanomolar potency against PAK1, PAK2, and PAK3,

with significantly lower activity against the Group II member, PAK4.[1]

Kinase Frax486 IC50 (nM)

PAK1 8.25

PAK2 39.5

PAK3 55.3

PAK4 779

Table 1: Inhibitory activity of Frax486 against

PAK family kinases. Data obtained from in vitro

kinase assays.[1]
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Comparison with Other PAK Inhibitors
To provide a comprehensive understanding of Frax486's specificity, its profile is compared with

other notable PAK inhibitors: FRAX597, a fellow Group I selective inhibitor, and PF-3758309, a

pan-PAK inhibitor.

Kinase Frax486 IC50 (nM) FRAX597 IC50 (nM)
PF-3758309 Ki (nM)
/ IC50 (nM)

Group I

PAK1 8.25 8 13.7 (Ki)

PAK2 39.5 13 190 (IC50)

PAK3 55.3 19 99 (IC50)

Group II

PAK4 779 >10,000 18.7 (Ki)

PAK5 Not Reported Not Reported 18.1 (Ki)

PAK6 Not Reported
23% inhibition at

100nM
17.1 (Ki)

Table 2: Comparison

of the inhibitory

potency of Frax486,

FRAX597, and PF-

3758309 against PAK

isoforms.[2][3][4][5][6]

[7]

While a comprehensive kinome scan of Frax486 against a broad panel of kinases is not

publicly available, data for the related Group I inhibitor, FRAX597, reveals some off-target

activity. At a concentration of 100 nM, FRAX597 showed significant inhibition of YES1 (87%),

RET (82%), CSF1R (91%), and TEK (87%).[4] This suggests that Frax486 may have a similar

off-target profile, a critical consideration for its experimental use. In contrast, the pan-PAK

inhibitor PF-3758309 shows broad activity across both Group I and Group II PAKs.[2][7]
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Experimental Methodologies
The determination of the half-maximal inhibitory concentration (IC50) values for Frax486 was

conducted using a robust and widely accepted biochemical assay.

Z'-LYTE™ Kinase Assay:

This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by

detecting the phosphorylation of a synthetic FRET (Fluorescence Resonance Energy Transfer)

peptide substrate.[8][9][10]

Principle:

A kinase phosphorylates a FRET peptide substrate, which contains a donor (Coumarin) and

an acceptor (Fluorescein) fluorophore.[9]

A development reagent containing a site-specific protease is added. This protease

specifically cleaves the non-phosphorylated FRET peptides.[8]

Cleavage of the non-phosphorylated peptide disrupts FRET, leading to an increase in the

donor emission.

Phosphorylation of the peptide protects it from cleavage, maintaining the FRET signal.[8]

The ratio of donor to acceptor emission is measured. A low ratio indicates high kinase activity

(and low inhibition), while a high ratio signifies low kinase activity (and high inhibition).[9]

The IC50 values are then calculated by measuring the kinase activity over a range of inhibitor

concentrations.

PAK1 Signaling Pathway
Frax486 primarily targets Group I PAKs, with PAK1 being a key member. PAK1 is a central

node in various signaling pathways that regulate cell proliferation, survival, and cytoskeletal

dynamics. Its activation is initiated by upstream signals, leading to the phosphorylation of

numerous downstream substrates.
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Figure 1. Simplified PAK1 Signaling Pathway and the inhibitory action of Frax486.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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